molecular formula C20H17N5O2 B2650031 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide CAS No. 919841-52-4

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide

Cat. No. B2650031
M. Wt: 359.389
InChI Key: CIFLSMIDJNKEFH-UHFFFAOYSA-N
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Description

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide” is a compound that belongs to a novel series of pyrazolo[3,4-d]pyrimidine-based compounds . These compounds are linked to a piperazine ring, bearing different aromatic moieties, through different linkages .


Synthesis Analysis

These compounds were designed and synthesized as FLT3 inhibitors . The synthesis process involves the formation of a key intermediate 5-amino-4–cyno-1-phenyl pyrazole which upon cyclization resulted in 4-amino pyrazolo[3,4-d]pyrimidine for subsequent benzoylation with substituted benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrazolo[3,4-d]pyrimidine scaffold . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of a key intermediate 5-amino-4–cyno-1-phenyl pyrazole, cyclization to form 4-amino pyrazolo[3,4-d]pyrimidine, and subsequent benzoylation with substituted benzoyl chlorides .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound of interest, have been synthesized through various chemical reactions, including palladium-catalyzed C-C coupling and reductive alkylation. These compounds have been explored for their in vitro cell growth inhibitory activity, showcasing the synthetic versatility and potential biological relevance of this chemical scaffold (Taylor & Patel, 1992).

Biological Evaluation

  • Novel pyrazolo[1,5-a]pyrimidines, structurally similar to the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. Such compounds have shown promise as in vivo PET radiotracers for imaging neuroinflammation, indicating the potential biomedical research applications of this chemical class (Damont et al., 2015).

Antimicrobial Activity

  • Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties, with some new heterocycles incorporating this moiety showing antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Bondock et al., 2008).

Antitumor Activity

  • A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate activity, highlighting the potential of this chemical scaffold in anticancer research (El-Morsy et al., 2017).

Future Directions

The future directions for these compounds could involve further exploration of their anticancer activities . They have shown remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . Further studies could also focus on improving their selectivity and potency against multiple oncogenic targets .

properties

IUPAC Name

2-(3-methylphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-6-5-7-15(10-14)11-18(26)23-24-13-21-19-17(20(24)27)12-22-25(19)16-8-3-2-4-9-16/h2-10,12-13H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFLSMIDJNKEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide

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